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Compound of Interest

Compound Name: 6-Bromothiazolo[4,5-c]pyridine

Cat. No.: B1449131 Get Quote

An In-Depth Guide to the Application of 6-Bromothiazolo[4,5-c]pyridine in Medicinal

Chemistry

Introduction: The Strategic Value of the
Thiazolopyridine Scaffold
In the landscape of modern drug discovery, fused heterocyclic systems are of paramount

importance, providing rigid three-dimensional frameworks that can be precisely tailored to

interact with complex biological targets like enzymes and receptors.[1] Among these, the

thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, has emerged as a "privileged

structure." The inherent physicochemical properties of this scaffold—including its planarity,

potential for π-stacking interactions, and the presence of nitrogen atoms capable of forming

crucial hydrogen bonds—make it an ideal starting point for the development of novel

therapeutic agents.[2][3]

6-Bromothiazolo[4,5-c]pyridine is a specific isomer of this family that has garnered significant

interest. Its strategic value lies not only in the foundational thiazolopyridine core but also in the

reactive bromine atom at the 6-position. This bromine serves as a versatile chemical handle,

enabling chemists to employ powerful synthetic methodologies, most notably palladium-

catalyzed cross-coupling reactions, to generate vast libraries of novel molecules for biological

screening.[4] This guide provides a detailed overview of the application of 6-
Bromothiazolo[4,5-c]pyridine in medicinal chemistry, focusing on its role as a key building
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block in the synthesis of kinase inhibitors and other potential therapeutics, complete with

detailed protocols and mechanistic insights.

Physicochemical Properties of 6-Bromothiazolo[4,5-
c]pyridine
A clear understanding of a molecule's physical and chemical properties is fundamental to its

application in drug design and synthesis. The table below summarizes the key computed

descriptors for 6-Bromothiazolo[4,5-c]pyridine.

Property Value Source

Molecular Formula C₆H₃BrN₂S (Computed)

Molecular Weight 215.07 g/mol (Computed)

IUPAC Name 6-bromothiazolo[4,5-c]pyridine (Standard)

CAS Number 1234014-66-4 [1]

Canonical SMILES C1=C(C=N2C(=C1)SC=N2)Br (Computed)

Core Application: A Versatile Intermediate for Drug
Discovery
The primary application of 6-Bromothiazolo[4,5-c]pyridine in medicinal chemistry is as a

pivotal intermediate. The electron-deficient nature of the pyridine ring and the presence of the

bromo substituent make it an excellent electrophilic partner in cross-coupling reactions. This

allows for the systematic and efficient introduction of a wide array of chemical moieties at the 6-

position, which is central to exploring the Structure-Activity Relationship (SAR) of the resulting

compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: A
Gateway to Chemical Diversity
The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used tool

for modifying the 6-Bromothiazolo[4,5-c]pyridine core. This palladium-catalyzed reaction
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forms a carbon-carbon bond between the thiazolopyridine and an organoboron compound

(typically a boronic acid or ester).[5][6] Its popularity stems from the mild reaction conditions,

tolerance of a vast range of functional groups, and the commercial availability of a diverse set

of boronic acids.[6]

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a

palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing

reaction conditions.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-
Bromothiazolo[4,5-c]pyridine, forming a Pd(II) complex. This is often the rate-determining

step, particularly for less reactive halides.[7]

Transmetalation: The organic group from the boronic acid (which is activated by a base) is

transferred to the palladium center, displacing the halide. The base is essential for the

formation of a boronate complex, which facilitates this transfer.[5]

Reductive Elimination: The two organic fragments on the palladium complex couple and are

eliminated from the metal center, forming the new C-C bond and regenerating the active

Pd(0) catalyst, which can then re-enter the cycle.[7]

Pd(0)L₂ (Active Catalyst)

Oxidative Addition

 Ar-X

Ar-Pd(II)L₂-X Transmetalation

 Ar'B(OH)₂
(activated) Ar-Pd(II)L₂-Ar'

Reductive Elimination
 Catalyst

Regeneration

Ar-Ar' (Product)

Ar-X + Ar'-B(OH)₂
Base

Click to download full resolution via product page

Suzuki-Miyaura Catalytic Cycle.

Therapeutic Targeting: Kinase Inhibition
A major thrust in the use of 6-Bromothiazolo[4,5-c]pyridine derivatives is the development of

protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell
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signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] The

pyridine and fused-heterocycle motifs are common features in many FDA-approved kinase

inhibitors.[3][9][10]

The thiazolopyridine scaffold serves as an excellent "hinge-binding" motif. The ATP-binding site

of most kinases has a conserved "hinge region" that forms key hydrogen bonds with the

adenine base of ATP. The nitrogen atoms of the thiazolopyridine core can mimic these

interactions, allowing the inhibitor to anchor itself effectively in the ATP pocket and block kinase

activity.[8][11] By using the Suzuki reaction to append different chemical groups at the 6-

position, researchers can explore interactions with other parts of the ATP binding site to

enhance potency and selectivity.[11]

Kinase ATP-Binding Pocket

Hinge Region
(e.g., backbone NH)

Thiazolopyridine Scaffold
(e.g., Compound 6r)

 H-Bond
(Key Interaction)

R-Group from
Suzuki Coupling
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Potency
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Conceptual model of a thiazolopyridine inhibitor.

Structure-Activity Relationship (SAR) Insights: The Case
of c-KIT Inhibitors
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Research into derivatives of the related thiazolo[5,4-b]pyridine isomer provides a compelling

case study for the SAR that can be developed from a brominated precursor. Studies have

identified potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors

(GIST).[11] The table below synthesizes findings that illustrate how modifying the group at the

6-position (analogous to the position modified from 6-Bromothiazolo[4,5-c]pyridine)

dramatically impacts biological activity.

Compound ID
(Example)

6-Position
Substituent
(from Suzuki
Coupling)

c-KIT IC₅₀ (µM) Key Insight Reference

Imatinib (Reference Drug) 0.27

Standard of care,

used as a

benchmark.

[11]

Sunitinib (Reference Drug) 0.14

Another potent c-

KIT inhibitor

benchmark.

[11]

6m

3-

(trifluoromethyl)p

henyl

2.17

The core phenyl

group shows

moderate

activity.

[11]

6r

4-((4-

methylpiperazin-

1-yl)methyl)-3-

(trifluoromethyl)p

henyl

0.14

Adding the

solubilizing

methylpiperazine

group

dramatically

increases

potency by over

15-fold,

achieving activity

comparable to

sunitinib.

[11]
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These results powerfully demonstrate the core principle of this application: the 6-bromo position

is a launchpad for optimization. The initial coupling of a phenylboronic acid provides a lead

compound (like 6m), which can then be further elaborated to dramatically improve potency (as

in 6r), likely by engaging additional residues in the kinase active site or improving

pharmacokinetic properties.[11]

Experimental Protocols
The following section provides a detailed, field-proven protocol for a typical Suzuki-Miyaura

cross-coupling reaction using 6-Bromothiazolo[4,5-c]pyridine as the starting material.

Protocol: Suzuki-Miyaura Coupling of 6-
Bromothiazolo[4,5-c]pyridine with an Arylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates,

such as adjusting the base, solvent, or reaction temperature.[6][12]

Materials:

6-Bromothiazolo[4,5-c]pyridine (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Water (if using a biphasic system with a base like K₃PO₄)

Schlenk flask or sealed reaction vial

Inert gas supply (Nitrogen or Argon)

Magnetic stirrer and heating block or oil bath
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Start

1. Add Reagents to Flask:
- 6-Bromothiazolo[4,5-c]pyridine

- Arylboronic Acid
- Palladium Catalyst

- Base

2. Purge with Inert Gas
(e.g., 3x Vacuum/Backfill with N₂/Ar)

3. Add Anhydrous Solvent(s)

4. Heat and Stir
(e.g., 80-120 °C, 12-24h)

5. Monitor Progress (TLC/LC-MS)

Incomplete

6. Work-up:
- Cool to RT

- Dilute with Organic Solvent
- Wash with Water/Brine

Complete

7. Dry, Filter, Concentrate

8. Purify by Column Chromatography

End: Isolated Product
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Experimental workflow for Suzuki coupling.
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Procedure:

Flask Preparation: To a dry Schlenk flask under a positive pressure of inert gas (N₂ or Ar),

add 6-Bromothiazolo[4,5-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv),

the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).[6]

Expert Insight: Using a pre-catalyst like Pd₂(dba)₃ with a phosphine ligand can sometimes

provide more consistent results than using an air-sensitive Pd(0) source directly.[13] The

choice of base is critical; inorganic bases like phosphates or carbonates are commonly

used.[5][12]

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This

step is critical to remove oxygen, which can deactivate the palladium catalyst.

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to

5:1 ratio of organic solvent to water) via syringe.[6]

Expert Insight: The addition of water can accelerate the reaction, particularly when using

water-soluble inorganic bases like K₃PO₄. For completely anhydrous conditions, an

organic-soluble base like KF might be chosen with a solvent like toluene.[5][12]

Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with

vigorous stirring.[6]

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed

(typically 12-24 hours).[12]

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash sequentially with water and brine to remove the

base and other inorganic salts.

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter,

and concentrate the solvent under reduced pressure.

Purification: Purify the resulting crude residue by flash column chromatography on silica gel

to obtain the desired 6-aryl-thiazolo[4,5-c]pyridine product.[12]
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Conclusion and Future Outlook
6-Bromothiazolo[4,5-c]pyridine is a high-value building block in medicinal chemistry, primarily

serving as an adaptable platform for generating novel, biologically active compounds. Its utility

is intrinsically linked to the power of modern synthetic methods, especially the Suzuki-Miyaura

cross-coupling reaction, which enables the systematic exploration of chemical space around

the thiazolopyridine core. The demonstrated success of related scaffolds in producing potent

kinase inhibitors highlights the immense potential of this compound.[11][14] As our

understanding of disease biology deepens and new therapeutic targets are identified, the

strategic application of versatile intermediates like 6-Bromothiazolo[4,5-c]pyridine will

continue to be a cornerstone of efficient and successful drug discovery campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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